molecular formula C6H11N3S B1273394 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine CAS No. 62492-20-0

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B1273394
CAS RN: 62492-20-0
M. Wt: 157.24 g/mol
InChI Key: ITHBEZPPWOVHKS-UHFFFAOYSA-N
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Description

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular weight of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is 157.24 . The SMILES string representation of the molecule is CCC(C)c1nnc(N)s1 . The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) .


Physical And Chemical Properties Analysis

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

“5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine” is a heterocyclic compound . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds can exert a broad spectrum of biological activities .

One potential application of thiadiazole derivatives, including “5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine”, is in the field of cancer research . Thiadiazole derivatives have shown in vitro and/or in vivo efficacy across various cancer models . The specific methods of application or experimental procedures, technical details, and outcomes would depend on the particular study or experiment being conducted .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-butan-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHBEZPPWOVHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392640
Record name 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine

CAS RN

62492-20-0
Record name 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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